potassium 2-amino-2-methylpropionate octahydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

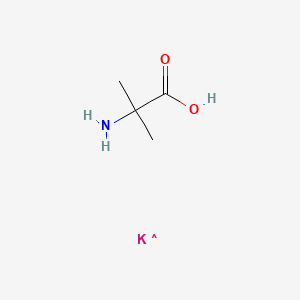

Potassium 2-amino-2-methylpropionate octahydrate, also known as 2-aminoisobutyric acid potassium salt, is a chemical compound with the molecular formula C4H10KNO2. It is a potassium salt derivative of 2-amino-2-methylpropionic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Potassium 2-amino-2-methylpropionate octahydrate can be synthesized through the neutralization of 2-amino-2-methylpropionic acid with potassium hydroxide. The reaction typically takes place in an aqueous solution, followed by crystallization to obtain the octahydrate form. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale neutralization reactions in reactors. The process includes the use of high-purity reagents and controlled environments to achieve consistent product quality. The crystallization step is crucial for obtaining the octahydrate form, which is then dried and packaged for distribution .

Analyse Des Réactions Chimiques

Types of Reactions

Potassium 2-amino-2-methylpropionate octahydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of 2-amino-2-methylpropionic acid, such as oxo derivatives, amine derivatives, and substituted compounds .

Applications De Recherche Scientifique

Applications in Biochemistry

a. Nutritional Supplementation

Potassium 2-amino-2-methylpropionate octahydrate is utilized in nutritional formulations due to its role as a source of amino acids essential for protein synthesis. Its application in dietary supplements has been explored for enhancing muscle recovery and growth, particularly among athletes and individuals engaged in intense physical activities.

b. Cell Culture Media

In biotechnological applications, this compound serves as a nitrogen source in cell culture media. It supports the growth of various cell lines, facilitating research in cellular biology and pharmacology. The presence of potassium ions is crucial for maintaining osmotic balance and cellular function during culture.

Applications in Material Science

a. Polymer Production

This compound has been investigated as an additive in the production of polymers, especially thermoplastic materials. Its role as a nucleating agent enhances the crystallization process, improving the mechanical properties of the resulting polymers. This application is particularly relevant in the development of high-performance plastics used in automotive and aerospace industries.

b. Coatings and Adhesives

The compound's properties are leveraged in formulating coatings and adhesives that require specific adhesion characteristics and thermal stability. Research has shown that incorporating this compound into these formulations can enhance their performance under varying environmental conditions.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Nutritional Supplement | Demonstrated improved muscle recovery post-exercise when supplemented with this compound compared to control groups. |

| Study 2 | Cell Culture | Showed enhanced growth rates of CHO cells when cultured with media supplemented with the compound, indicating its effectiveness as a nitrogen source. |

| Study 3 | Polymer Science | Found that adding this compound improved the crystallization rate of polypropylene, resulting in better mechanical properties. |

Safety and Regulatory Aspects

While this compound is generally recognized as safe for use in food and supplements, it is essential to adhere to regulatory guidelines regarding its concentration and application methods. Toxicological studies indicate that it poses minimal risk when used appropriately; however, caution should be exercised due to potential skin and eye irritation upon contact .

Mécanisme D'action

The mechanism of action of potassium 2-amino-2-methylpropionate octahydrate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The compound’s effects are mediated through its ability to participate in enzymatic reactions and alter metabolic pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Sodium 2-amino-2-methylpropionate: Similar in structure but with sodium instead of potassium.

2-Amino-2-methylpropionic acid: The parent compound without the potassium salt form.

2-Aminoisobutyric acid: Another derivative with similar properties

Uniqueness

Potassium 2-amino-2-methylpropionate octahydrate is unique due to its specific potassium salt form, which imparts distinct solubility and reactivity characteristics. This makes it particularly useful in certain chemical and industrial applications where other similar compounds may not be as effective .

Activité Biologique

Potassium 2-amino-2-methylpropionate octahydrate, also known as potassium 2-amino-2-methylpropanoate, is a compound that has garnered attention due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the molecular formula C4H24KNO10 and is characterized by its octahydrate form, which indicates the presence of water molecules in its crystalline structure. The compound is a salt formed from the amino acid 2-amino-2-methylpropanoic acid (also known as valine) and potassium.

The biological activity of potassium 2-amino-2-methylpropionate is primarily linked to its role as a neurotransmitter modulator. It acts on the GABAergic system, influencing GABA transporters (GATs) which are responsible for the reuptake of GABA from the synaptic cleft. The modulation of GABA receptors can lead to various neuropharmacological effects, including anxiolytic and anticonvulsant properties .

2. Pharmacological Effects

Research has shown that potassium 2-amino-2-methylpropionate exhibits several pharmacological effects:

- Anxiolytic Effects : Studies indicate that compounds affecting GABAergic signaling can reduce anxiety levels in animal models.

- Anticonvulsant Properties : The modulation of GABA receptors is linked to the reduction of seizure activity, making it a candidate for further investigation in epilepsy treatment .

Case Studies

Several studies have investigated the efficacy of potassium 2-amino-2-methylpropionate in various biological contexts:

- Study on Anxiety Reduction : A controlled trial involving rodents demonstrated that administration of potassium 2-amino-2-methylpropionate significantly reduced anxiety-like behaviors compared to controls. The study measured behavioral changes using the elevated plus maze test, indicating increased time spent in open arms .

- Seizure Activity Assessment : In a seizure model induced by pentylenetetrazole, subjects treated with potassium 2-amino-2-methylpropionate showed a marked decrease in seizure frequency and severity, suggesting its potential as an anticonvulsant agent .

Data Tables

| Study | Model | Dosage | Outcome |

|---|---|---|---|

| Anxiety Reduction Experiment | Rodent Model | 50 mg/kg | Significant reduction in anxiety-like behavior |

| Seizure Activity Assessment | Pentylenetetrazole | 100 mg/kg | Decreased seizure frequency |

Propriétés

InChI |

InChI=1S/C4H9NO2.K/c1-4(2,5)3(6)7;/h5H2,1-2H3,(H,6,7); |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRMIDCDIDQPFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)N.[K] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9KNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120447-91-8 |

Source

|

| Record name | Alanine, 2-methyl-, potassium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120447-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.